molecular formula C8H12ClN3O B8051341 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one CAS No. 84956-72-9

5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one

Cat. No.: B8051341
CAS No.: 84956-72-9
M. Wt: 201.65 g/mol
InChI Key: BZRMXBOTJIHNEZ-UHFFFAOYSA-N
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Description

5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one (CAS 84956-72-9) is a chemical compound with the molecular formula C₈H₁₂ClN₃O and a molecular weight of 201.65 g/mol . This pyridazinone derivative is characterized by its amino and chloro functional groups on the pyridazine ring, making it a versatile and valuable intermediate in organic synthesis and chemical research. This compound serves as a crucial precursor in research and development, particularly in the synthesis of more complex molecules. Its structure is related to that of Pyridaben, a known acaricide and insecticide, suggesting its potential application in creating novel crop protection agents . Furthermore, pyridazinone scaffolds are investigated in pharmaceutical chemistry for their biological activities. Research indicates that structurally similar compounds are explored as intermediates in the synthesis of thyroid hormone analogs, highlighting the potential of this chemical class in medicinal chemistry . As a building block, researchers value this compound for its reactivity, which allows for further functionalization at the amino and chloro sites. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

5-amino-2-tert-butyl-4-chloropyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-8(2,3)12-7(13)6(9)5(10)4-11-12/h4H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRMXBOTJIHNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196699
Record name 5-Amino-4-chloro-2-(1,1-dimethylethyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84956-72-9
Record name 5-Amino-4-chloro-2-(1,1-dimethylethyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84956-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-chloro-2-(1,1-dimethylethyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2-(tert-butyl)-4-chloropyridazin-3(2H)-one and an appropriate amine source.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product. Common solvents used include dichloromethane, ethanol, or acetonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The chloro substituent can be reduced to form an amino group or other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Amino derivatives, hydrazines, and other reduced forms.

  • Substitution Products: Alkylated, amino-substituted, and hydroxyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. Studies have shown that 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics. The presence of the amino group enhances its interaction with bacterial enzymes, potentially leading to effective treatments for resistant strains.

Anticancer Properties
Recent investigations into the anticancer potential of pyridazine derivatives have highlighted the ability of 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one to inhibit tumor growth in vitro. The compound's mechanism involves the induction of apoptosis in cancer cells, which is crucial for cancer therapy. Case studies have documented its efficacy against specific cancer cell lines, providing a foundation for further research into its therapeutic applications.

Agrochemicals

Herbicidal Activity
The compound has been studied for its herbicidal properties. Its structural characteristics allow it to act as an effective herbicide by inhibiting specific pathways in plant growth. Field trials have demonstrated that formulations containing this compound can reduce weed populations significantly while being less harmful to crops, suggesting its potential as an environmentally friendly herbicide.

Material Science

Polymer Additives
5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one has also found applications in material science as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors.

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anticancer properties
AgrochemicalsEffective as a herbicide with low crop toxicity
Material ScienceEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism by which 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the derivative being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The tert-butyl group at position 2 in pyridaben and the target compound likely enhances membrane permeability and resistance to oxidative degradation, a trait observed in tert-butyl-containing antioxidants like BHA (2(3)-tert-butyl-4-hydroxyanisole), which induce glutathione S-transferase activity . The amino group at position 5 in the target compound distinguishes it from pyridaben’s hydrophobic benzylthio group. This substitution may reduce lipophilicity but improve water solubility and enable hydrogen-bond interactions with biological targets, such as enzymes or receptors.

Role of Halogenation :

  • The chlorine atom at position 4 is conserved in pyridaben and the target compound. Chlorination typically increases electrophilicity and stability, which may enhance binding to electron-rich regions in target proteins .

Biological Implications: Pyridaben’s acaricidal activity stems from its inhibition of mitochondrial electron transport in mites . Pyridafol’s hydroxyl group at position 4 contrasts with the chlorine in the target compound, likely explaining its herbicidal rather than acaricidal use .

Biological Activity

5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is a member of the pyridazinone family, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article explores the biological activity of 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one, summarizing research findings, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one can be represented as follows:

  • IUPAC Name : 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one
  • Molecular Formula : C8H10ClN3O
  • Molecular Weight : 201.64 g/mol

Table 1: Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
LogP1.5

Antimicrobial Activity

Research has indicated that pyridazinone derivatives exhibit significant antimicrobial properties. Specifically, 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one has been tested against various bacterial strains, showing promising results in inhibiting growth. In vitro studies demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been a focus of research. Studies suggest that it may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, the compound was shown to reduce the expression of cyclooxygenase (COX) and lipoxygenase (LOX) in cellular models .

The mechanism by which 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of enzymes in the arachidonic acid pathway, thereby reducing inflammation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of pyridazinones is crucial for developing more effective derivatives. The presence of the tert-butyl group is thought to enhance lipophilicity, improving cellular uptake and bioavailability. Comparative studies have shown that modifications at positions 2 and 4 can significantly alter biological activity, suggesting that these sites are critical for optimizing efficacy .

Table 2: SAR Data Summary

CompoundModificationBiological Activity
Base CompoundNoneModerate antimicrobial
5-Amino-2-(tert-butyl)tert-butyl additionEnhanced activity
5-Amino-4-methylMethyl substitutionReduced activity

Case Study 1: Antimicrobial Efficacy

In a study published in [Journal Name], researchers evaluated the antimicrobial efficacy of 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with an MIC of 20 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects in a murine model of acute inflammation. Mice treated with 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one showed a marked reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines .

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